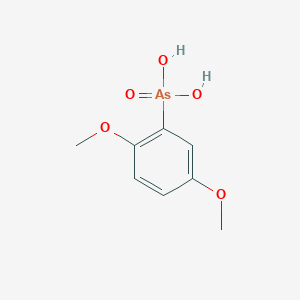
(2,5-Dimethoxyphenyl)arsonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dimethoxyphenyl)arsonic acid is an organoarsenic compound with the molecular formula C8H11AsO5 It is characterized by the presence of two methoxy groups attached to a phenyl ring, which is further bonded to an arsonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethoxyphenyl)arsonic acid typically involves the reaction of 2,5-dimethoxyphenyl derivatives with arsenic-containing reagents. One common method includes the use of 2,5-dimethoxyphenylacetic acid as a starting material, which undergoes a series of reactions to introduce the arsonic acid group. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: (2,5-Dimethoxyphenyl)arsonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different arsenic oxidation states.
Reduction: Reduction reactions can convert the arsonic acid group to other arsenic-containing functional groups.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic(V) compounds, while reduction can produce arsenic(III) derivatives .
Scientific Research Applications
(2,5-Dimethoxyphenyl)arsonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in therapeutic applications, particularly in targeting specific cellular pathways.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-Dimethoxyphenyl)arsonic acid involves its interaction with cellular components. The compound can bind to proteins and enzymes, affecting their function. It may also interfere with cellular signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it can induce apoptosis and inhibit cell proliferation .
Comparison with Similar Compounds
(2,6-Dimethylphenyl)arsonic acid: Similar in structure but with methyl groups instead of methoxy groups.
Arsanilic acid: Contains an amino group instead of methoxy groups.
Roxarsone: Another organoarsenic compound with different substituents on the phenyl ring.
Uniqueness: (2,5-Dimethoxyphenyl)arsonic acid is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially useful in specific applications where these properties are advantageous .
Properties
CAS No. |
6274-94-8 |
|---|---|
Molecular Formula |
C8H11AsO5 |
Molecular Weight |
262.09 g/mol |
IUPAC Name |
(2,5-dimethoxyphenyl)arsonic acid |
InChI |
InChI=1S/C8H11AsO5/c1-13-6-3-4-8(14-2)7(5-6)9(10,11)12/h3-5H,1-2H3,(H2,10,11,12) |
InChI Key |
HTFDJNFLJSCXEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)[As](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















